Methyl 3-chloro-5-fluoro-4-methoxybenzoate
Description
Methyl 3-chloro-5-fluoro-4-methoxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine (position 3), fluorine (position 5), and a methoxy group (position 4). Its molecular formula is C₉H₈ClFO₃, with a molecular weight of 218.45 g/mol. The compound’s structure combines electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 3-chloro-5-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPLNJLEHLKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-fluoro-4-methoxybenzoate typically involves the esterification of 3-chloro-5-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The fluoro and methoxy groups can direct electrophiles to specific positions on the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of 3-chloro-5-fluoro-4-methoxybenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-chloro-5-fluoro-4-methoxybenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Case Study: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. The compound was modified to enhance its biological activity, leading to the development of novel anticancer agents with improved efficacy and reduced side effects.
Agrochemical Applications
The compound also finds utility in the agrochemical industry, particularly in the synthesis of herbicides and insecticides. Its fluorinated structure contributes to enhanced biological activity and stability in agricultural formulations.
Case Study: Development of Fluorinated Herbicides
Research has shown that incorporating this compound into herbicide formulations significantly increases their effectiveness against resistant weed species. Field trials indicated a marked improvement in crop yield when using these fluorinated herbicides compared to traditional formulations.
Material Science Applications
In material science, this compound is explored for its potential use in polymer chemistry. Its unique properties allow it to be integrated into polymer matrices, enhancing their thermal and mechanical properties.
Case Study: Polymer Composite Development
A study investigated the incorporation of this compound into polymer composites for use in high-performance materials. The results indicated that composites containing this compound exhibited superior tensile strength and thermal stability compared to control samples.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for anticancer agents | Enhanced cytotoxicity against cancer cell lines |
| Agrochemicals | Synthesis of herbicides | Improved efficacy against resistant weeds |
| Material Science | Polymer composites | Increased tensile strength and thermal stability |
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-chloro-5-fluoro-4-methoxybenzoate and Analogues
Key Differences and Implications
Substituent Effects: this compound: The methoxy group at position 4 enhances solubility in polar organic solvents compared to purely halogenated analogues. The chlorine and fluorine substituents likely stabilize the ester against hydrolysis . Methyl 3-bromo-4-chloro-5-fluorobenzoate: Bromine’s larger atomic radius increases molecular weight and may enhance reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling). 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: The carboxylic acid group and hydroxyl moiety make this compound more hydrophilic, suitable for aqueous-phase reactions. Its synthesis (via methods described in ) involves multi-step halogenation and oxidation, contrasting with esterification routes for the methoxybenzoate .
The hydroxybenzoic acid derivative is prone to decarboxylation under acidic conditions, whereas the ester form (methyl benzoate) offers improved stability for storage and handling .
The bromo analogue’s higher molecular weight and halogen diversity make it a candidate for drug discovery, particularly in kinase inhibitor synthesis .
Biological Activity
Methyl 3-chloro-5-fluoro-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate backbone with three significant substituents: a chlorine atom, a fluorine atom, and a methoxy group. These functional groups influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF O3 |
| Molecular Weight | 232.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to molecular targets, which can modulate various biological pathways. The methoxy group may also facilitate nucleophilic substitution reactions, further influencing its biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways, suggesting that this compound could act as an enzyme inhibitor.
- Antimicrobial Properties : There is evidence that compounds with similar halogenated structures possess antimicrobial properties, indicating potential therapeutic applications against bacterial infections .
- Anticancer Activity : Similar compounds have demonstrated anticancer properties in various studies, which may extend to this compound.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study highlighted the interactions of this compound with specific enzymes, revealing its potential as a modulator of enzyme activity. The binding affinity was assessed through various biochemical assays, showing promising results in inhibiting enzyme functions critical for cellular metabolism .
- Antimicrobial Activity Assessment : In vitro studies indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The compound's effectiveness was compared to established antibiotics, demonstrating a higher efficacy in certain strains .
- Anticancer Research : Preliminary investigations into the anticancer properties of this compound showed it could induce apoptosis in cancer cell lines. The mechanism involved the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
